2-benzylthiophene chemical structure and molecular weight
2-benzylthiophene chemical structure and molecular weight
An in-depth technical analysis of 2-benzylthiophene, encompassing its structural properties, advanced synthetic methodologies, and critical role in modern drug discovery.
Executive Summary
As a Senior Application Scientist, I frequently encounter heteroaromatic scaffolds that serve as linchpins in both medicinal chemistry and materials science. 2-Benzylthiophene is one such privileged structure. Characterized by a thiophene heterocycle conjugated to a benzyl moiety, this compound offers a unique combination of electronic richness, steric flexibility, and metabolic stability. This whitepaper provides a comprehensive technical guide on the physicochemical profiling, field-proven synthetic protocols, and pharmacological applications of 2-benzylthiophene, specifically focusing on its utility in developing endothelin receptor antagonists.
Physicochemical Profiling & Structural Elucidation
The structural topology of 2-benzylthiophene (also known as 2-(phenylmethyl)thiophene) dictates its reactivity. The methylene bridge (-CH2-) isolates the π-systems of the phenyl and thiophene rings, preventing full extended conjugation while allowing the molecule to adopt flexible, non-planar conformations critical for receptor binding[1].
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 2-benzylthiophene[2] |
| CAS Registry Number | 13132-15-5[2] |
| Molecular Formula | C11H10S[2] |
| Molecular Weight | 174.26 g/mol [2] |
| SMILES | C1=CC=C(C=C1)CC2=CC=CS2[1] |
| InChIKey | VPGIYLLXBOUILV-UHFFFAOYSA-N[1] |
| Benzylic pKa | ~32 (in DMSO)[3] |
Synthetic Methodologies & Protocols
Synthesizing 2-benzylthiophene and its derivatives requires precision. Below are two highly validated, modern methodologies: an electrochemical deoxygenative reduction and a palladium-catalyzed deprotonative cross-coupling process (DCCP).
Protocol A: Electrochemical Deoxygenative Reduction of Ketones
Traditional reductions of diaryl ketones (e.g., Clemmensen or Wolff-Kishner) require harsh, highly acidic, or basic conditions that can degrade sensitive functional groups. A modern, greener alternative utilizes undivided cell electrolysis[4].
Causality & Mechanism: This protocol employs an undivided cell to facilitate direct single-electron transfer. Triphenylphosphine (PPh3) is utilized as an oxophilic oxygen acceptor, driving the deoxygenation of the ketone to the methylene bridge. Tetraethylammonium bromide (Et4NBr) acts as the supporting electrolyte to maintain solution conductivity and stabilize transient radical intermediates[4][5].
Step-by-Step Methodology:
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Preparation: Oven-dry a 6 mL undivided electrolysis cell equipped with a magnetic stirring bar.
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Electrode Setup: Install a carbon anode (3.0 cm × 0.8 cm × 0.2 cm) and a nickel plate cathode (3.0 cm × 0.8 cm × 0.2 cm)[5].
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Reagent Loading: Add phenyl(thiophen-2-yl)methanone (0.5 mmol), Et4NBr (105.0 mg, 0.5 mmol), and PPh3 (655.0 mg, 2.5 mmol) into the cell[4].
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Solvent Addition: Inject 4 mL of anhydrous acetonitrile (MeCN). The order of addition does not impact the electrochemical kinetics[4].
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Electrolysis: Stir the mixture and electrolyze at a constant current of 20 mA at room temperature for 8 hours[4]. Self-Validation: The constant current ensures a controlled electron flux, preventing over-reduction.
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Purification: Concentrate the crude mixture under reduced pressure. Purify via silica gel column chromatography (using petroleum ether) to isolate 2-benzylthiophene as a yellow oil (Yield: ~26%)[4][5].
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Analytical Confirmation: Validate via 1H NMR (400 MHz, Chloroform-d), ensuring the disappearance of the carbonyl carbon signal and the appearance of the benzylic -CH2- protons at approximately δ 4.1 ppm[4][5].
Figure 1: Electrochemical deoxygenative reduction workflow for 2-benzylthiophene.
Protocol B: Palladium-Catalyzed Deprotonative Cross-Coupling (DCCP)
2-Benzylthiophene can act as a diarylmethane pronucleophile. The benzylic C-H bonds are weakly acidic (pKa ~32)[3].
Causality & Mechanism: Historically, deprotonating such weakly acidic protons required n-BuLi at -78 °C, which is impractical for scale-up[6]. By utilizing potassium bis(trimethylsilyl)amide (KN(SiMe3)2), a strong, sterically hindered, non-nucleophilic base, we can generate a stabilized diarylmethyl anion at room temperature[6]. This anion readily undergoes Pd-catalyzed allylic substitution or cross-coupling, providing rapid access to complex triarylmethane or allylated motifs[3][6].
Step-by-Step Methodology:
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Inert Atmosphere: Purge an oven-dried 10 mL reaction vial with nitrogen. Self-Validation: KN(SiMe3)2 is highly moisture-sensitive; strict anhydrous conditions prevent premature protonation of the base.
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Deprotonation: Charge the vial with KN(SiMe3)2 (0.40 mmol, 4 equiv) and 1 mL of dry dioxane. Stir for 5 minutes at 24 °C[6].
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Nucleophile Generation: Add 2-benzylthiophene (0.40 mmol, 4 equiv). The solution will exhibit a distinct color change indicating the formation of the carbanion[6].
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Coupling: Add the electrophile (e.g., benzyl chloride or an allylic electrophile, 0.1 mmol, 1 equiv) along with the appropriate Pd-catalyst load[6].
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Reaction: Stir for 12 hours at 24 °C. Quench with saturated aqueous NH4Cl and extract with dichloromethane[6].
Applications in Drug Development: Endothelin Receptor Antagonists
In medicinal chemistry, 2-benzylthiophene is not merely a synthetic endpoint; it is a vital pharmacophore precursor. It is heavily utilized in the synthesis of N-isoxazolyl sulfonamides (e.g., 5-benzylthiophene-2-sulfonamide derivatives), which act as potent antagonists for endothelin receptors (ETA and ETB)[7][8].
Pharmacological Causality: Endothelin-1 is a 21-amino acid peptide and one of the most potent endogenous vasoconstrictors known[8]. Overexpression of endothelin is implicated in severe cardiovascular disorders, including pulmonary hypertension, heart failure, and cerebral vasospasm[8]. To combat this, 2-benzylthiophene is subjected to chlorosulfonylation followed by amination with an isoxazole derivative (e.g., 5-amino-4-bromo-3-methylisoxazole)[8]. The resulting 5-benzylthiophene-2-sulfonamide acts as a competitive antagonist. The thiophene ring serves as a bioisostere for a phenyl ring, offering enhanced metabolic stability against hepatic cytochromes, while the sulfonamide moiety provides critical hydrogen bond donor/acceptor interactions required to anchor the drug within the ETA/ETB receptor binding pockets[7][8].
Figure 2: Pharmacological pathway of 2-benzylthiophene-derived endothelin receptor antagonists.
Conclusion
2-Benzylthiophene (C11H10S, MW: 174.26 g/mol ) is a structurally robust and synthetically versatile building block. Whether accessed via modern electrochemical deoxygenation or functionalized through room-temperature palladium-catalyzed cross-couplings, it remains indispensable. Its strategic integration into sulfonamide-based endothelin receptor antagonists underscores its critical value in rational drug design and cardiovascular therapeutics.
References
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PubChem / KingDraw Pedia. "13132-15-5 Thiophene, 2-(phenylmethyl)-." KingDraw. Available at:[Link]
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RSC Advances. "Electrochemical deoxygenative reduction of ketones." Royal Society of Chemistry. Available at:[Link]
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Journal of the American Chemical Society. "Palladium-Catalyzed C(sp3)–H Arylation of Diarylmethanes at Room Temperature: Synthesis of Triarylmethanes via Deprotonative-Cross-Coupling Processes." ACS Publications. Available at:[Link]
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Journal of the American Chemical Society. "Raising the pKa Limit of “Soft” Nucleophiles in Palladium-Catalyzed Allylic Substitutions: Application of Diarylmethane Pronucleophiles." ACS Publications. Available at:[Link]
- Google Patents. "US20010021714A1 - Thienyl-, furyl-, pyrrolyl- and biphenylsulfonamides and derivatives thereof that modulate the activity of endothelin." Google Patents.
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